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Compound of Interest

Compound Name: N-(furan-2-ylmethyl)butan-1-amine

Cat. No.: B1296176

Technical Guide: N-(furan-2-ylmethyl)butan-1-
amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound N-(furan-2-ylmethyl)butan-1-amine is a specific secondary amine
for which a unique CAS number is not readily found in major chemical databases. The
information presented in this guide, including its synthesis and physicochemical properties, is
based on established chemical principles and data from closely related structural analogs.

Introduction

N-(furan-2-ylmethyl)butan-1-amine, also known as N-furfuryl-n-butylamine, belongs to the
class of secondary amines incorporating a furan moiety. The furan ring is a prevalent
heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities. Its
derivatives are explored for their potential as antibacterial, anti-inflammatory, and anticancer
agents. This guide provides a comprehensive overview of the structure, proposed synthesis,
and predicted properties of N-(furan-2-ylmethyl)butan-1-amine, offering a valuable resource
for its application in research and drug development.

Chemical Structure and Identification

The chemical structure of N-(furan-2-ylmethyl)butan-1-amine consists of a butylamine
backbone where the primary amine's hydrogen is substituted with a furan-2-ylmethyl group.
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Molecular Formula: CoH1sNO
Molecular Weight: 153.22 g/mol
Structure:

While a specific CAS number for this compound is not publicly listed, its isomers and related
compounds are cataloged, such as Butyl(furan-3-ylmethyl)amine (CAS: 741698-86-2) and 2-
(Furan-2-ylmethyl)butan-1-amine (CAS: 770-26-3).

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of N-(furan-2-
ylmethyl)butan-1-amine, inferred from its constituent parts, furfurylamine and n-butylamine,
and other similar N-alkyl furfurylamines.

Property Predicted Value Reference Compounds

Furfurylamine: 145-146 °C[1]

Boiling Point ~190-210 °C ]
[2]; n-Butylamine: 77-79 °CJ[3]
Density ~0.95-1.05 g/mL Furfurylamine: 1.099 g/mL[1]
» Soluble in organic solvents, n-Butylamine is miscible with
Solubility ) )
sparingly soluble in water. water.[3]
o Furfurylamine is a colorless to
Appearance Colorless to pale yellow liquid.

light yellow liquid.[1][2]

Experimental Protocols: Synthesis

The most direct and industrially relevant method for synthesizing N-(furan-2-ylmethyl)butan-
1-amine is through the reductive amination of furfural with n-butylamine. This process typically
involves two main steps: the formation of an imine intermediate, followed by its reduction to the
desired secondary amine.

Reductive Amination of Furfural

Reaction Scheme:
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Furfural + n-Butylamine — N-furfurylidenebutan-1-amine (Imine) + H2O N-furfurylidenebutan-1-
amine + [H] — N-(furan-2-ylmethyl)butan-1-amine

Detailed Protocol:

« Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, equimolar amounts of furfural and n-butylamine are dissolved in a suitable
solvent such as toluene or ethanol. The mixture is heated to reflux for 2-4 hours to facilitate
the formation of the N-furfurylidenebutan-1-amine intermediate. Water is removed during the
reaction, often with a Dean-Stark apparatus if using an azeotropic solvent like toluene.

o Reduction: After cooling the reaction mixture, a reducing agent is added. Common choices

include:

o Catalytic Hydrogenation: The reaction mixture is transferred to a hydrogenation apparatus.
A catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), is added.[4][5] The
vessel is purged and then pressurized with hydrogen gas (typically 2-10 bar). The reaction
is stirred at a controlled temperature (e.g., 50-110 °C) until hydrogen uptake ceases.[4]

o Chemical Reduction: Alternatively, a chemical reducing agent like sodium borohydride
(NaBHa4) can be added portion-wise to the cooled solution of the imine. The reaction is
typically stirred at room temperature for several hours.

e Work-up and Purification:
o Following catalytic hydrogenation, the catalyst is removed by filtration.

o For both methods, the solvent is removed under reduced pressure. The residue is then
taken up in an organic solvent like ethyl acetate and washed with water and brine. The
organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

o The crude product is purified by vacuum distillation to yield pure N-(furan-2-
ylmethyl)butan-1-amine.[4]

Spectroscopic Data (Predicted)
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The following are predicted spectroscopic characteristics for N-(furan-2-ylmethyl)butan-1-
amine based on analyses of similar furan derivatives.

1H NMR Spectroscopy:

o Furan protons: Three distinct signals in the aromatic region (o 6.0-7.5 ppm). A doublet of
doublets around & 6.3 ppm, a doublet around & 6.2 ppm, and a signal near & 7.3 ppm are
characteristic of the 3, 4, and 5-protons of the furan ring, respectively.[6]

o Methylene bridge (-CHz-N): A singlet or a sharp multiplet around & 3.7-3.9 ppm.

e Butyl chain protons: Signals in the upfield region (& 0.8-2.7 ppm), including a triplet for the
terminal methyl group.

13C NMR Spectroscopy:

e Furan carbons: Signals in the downfield region, typically with the C2 and C5 carbons
appearing at 6 ~150-155 ppm and the C3 and C4 carbons at 6 ~105-115 ppm.

e Methylene bridge carbon: A signal around & 45-50 ppm.

o Butyl chain carbons: Signals in the aliphatic region (& 13-50 ppm).
Infrared (IR) Spectroscopy:

e N-H stretch: A weak to medium absorption band around 3300-3400 cm~1.

e C-H stretches: Aromatic C-H stretches from the furan ring just above 3000 cm~* and aliphatic
C-H stretches from the butyl chain just below 3000 cm~21.

e C=C stretch (furan): Absorption bands around 1500-1600 cm~1.
e C-O-C stretch (furan): A strong absorption band around 1000-1150 cm™1.

Applications in Research and Drug Development

The N-(furan-2-ylmethyl)butan-1-amine scaffold holds potential for various applications in the
pharmaceutical and life sciences sectors.
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e Antimicrobial Agents: The furan nucleus is a key component of many compounds with
demonstrated antibacterial and antifungal properties.[7] Derivatives of N-(furan-2-
ylmethyl)-1H-tetrazol-5-amine have shown promising antimicrobial activity.[7]

o CNS-Active Compounds: The furan ring can act as a bioisostere for a phenyl ring, which can
modulate the interaction with biological targets. This strategy is employed in the design of
compounds targeting the central nervous system.

o Chemical Intermediates: This compound serves as a versatile intermediate for the synthesis
of more complex molecules, including pharmaceuticals, agrochemicals, and corrosion
inhibitors.

Visualizations
Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of N-(furan-2-
ylmethyl)butan-1-amine via reductive amination.
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General synthesis workflow for N-(furan-2-ylmethyl)butan-1-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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